N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-methylpyrimidine-4-carboxamide

Catalog No.
S7510690
CAS No.
M.F
C16H13ClN4OS
M. Wt
344.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-...

Product Name

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-methylpyrimidine-4-carboxamide

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-methylpyrimidine-4-carboxamide

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C16H13ClN4OS/c1-10-18-7-6-14(21-10)15(22)19-8-13-9-20-16(23-13)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,22)

InChI Key

KANBEIRRZFRSOR-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C(=O)NCC2=CN=C(S2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC=CC(=N1)C(=O)NCC2=CN=C(S2)C3=CC=C(C=C3)Cl

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-methylpyrimidine-4-carboxamide, also known as CCT018159, is a chemical compound that belongs to the family of pyrimidine carboxamides. It was originally synthesized for its potential as a c-Jun N-terminal kinase (JNK) inhibitor. JNKs are involved in various biological processes, including cell proliferation, apoptosis, and inflammation. CCT018159 has demonstrated potential in the treatment of different diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

CCT018159 is a crystalline solid with a molecular formula of C17H13ClN4OS. It has a molecular weight of 360.8 g/mol. The compound is sparingly soluble in organic solvents, including DMSO, ethanol, and methanol, but insoluble in water. CCT018159 has a melting point of 311-316 °C with a purity of ≥ 98%.

CCT018159 was first synthesized by scientists at The Institute of Cancer Research (London, UK) using a multistep reaction. The synthesis process included the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminothiazole to yield 2-(4-chlorophenyl)-1,3-thiazol-5-ylamine. The obtained compound was further treated with 2-methyl-4,6-dioxypyrimidine-5-carboxylic acid to synthesize CCT018159. The final product was then purified and characterized using analytical methods, including NMR spectroscopy and mass spectrometry.

Several analytical methods have been used to characterize CCT018159, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and mass spectrometry (MS). These methods are used to confirm the identity, purity, and structure of the compound.

CCT018159 has demonstrated potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of JNKs, which are involved in the regulation of inflammation and apoptosis. Several studies have shown that CCT018159 inhibits the proliferation of cancer cells by inducing apoptosis. The compound has also been demonstrated to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.

Tests on the toxicity and safety of CCT018159 have shown that the compound has low toxicity and is safe for use in scientific experiments. However, further studies are necessary to determine the long-term toxicity and safety of CCT018159.

CCT018159 has been used in various scientific experiments, including studies on the regulation of inflammation and apoptosis in different cell models, the treatment of cancer, and the modulation of the immune system in autoimmune diseases. The compound has also shown potential in the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.

The current state of research on CCT018159 is focused on understanding the mechanisms of action of the compound, its potential in the treatment of various diseases, and the development of new analogs with improved efficacy and reduced toxicity.

CCT018159 has potential implications in various fields of research and industry, including drug discovery and development, biotechnology, and pharmacology. The compound could be used to develop new therapies for cancer, inflammatory disorders, and neurodegenerative conditions. Furthermore, the development of new analogs of CCT018159 could lead to improved therapeutic outcomes and reduced toxicity.

One limitation of CCT018159 is its limited solubility, which makes it challenging to administer in vivo. Future research should focus on the development of new analogs with improved solubility and bioavailability. Another future direction is the investigation of CCT018159's potential in combination therapies with other drugs. Furthermore, further studies are necessary to determine the long-term toxicity and safety of CCT018159 and its analogs. Finally, research is needed to investigate the potential of CCT018159 in the modulation of the immune system in autoimmune diseases.
In conclusion, CCT018159 has a wide range of potential applications in scientific research, including the treatment of various diseases. While its limitations and toxicity issues need to be addressed, CC018159 has shown great promise as a JNK inhibitor, and with further research, it could become an essential component of future therapies.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.0498599 g/mol

Monoisotopic Mass

344.0498599 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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